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Compound of Interest

Compound Name: Gamma-Valerolactone

Cat. No.: B192634

Introduction

Gamma-Valerolactone (GVL), a biomass-derived organic compound (CAS No. 108-29-2), is
gaining significant attention as a sustainable "green" solvent, a food additive, and a potential
biofuel.[1][2][3] Its favorable physicochemical properties, including a high boiling point, low
melting point, and low flammability, make it a promising alternative to conventional, often more
hazardous, solvents.[3][4] This guide provides a comprehensive overview of the available
safety and toxicity data for GVL, tailored for researchers, scientists, and drug development
professionals. It consolidates key toxicological endpoints, details relevant experimental
methodologies, and visualizes metabolic and assessment pathways.

Toxicokinetics and Metabolism

Upon ingestion, GVL acts as a prodrug. The lactone ring is hydrolyzed by lactonase enzymes
present in the liver and plasma, converting it into its active metabolite, gamma-hydroxyvaleric
acid (GHV or 4-methyl-GHB). GHV exhibits an affinity for the gamma-hydroxybutyric acid
(GHB) receptor in the brain, producing effects similar to GHB, such as sedation and ataxia,
although it is estimated to be about 4-5 times less potent. This metabolic activation is a critical
consideration in its toxicological profile.
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Metabolic activation pathway of Gamma-Valerolactone (GVL).

Quantitative Toxicity Data

The following tables summarize the key quantitative data from toxicological assessments of
GVL.

Table 1: Acute Toxicity

GVL exhibits low acute toxicity via oral and dermal routes.

Endpoint Species Route Value Reference
LD50 Rat Oral 8,800 mg/kg

LD50 Rat Oral 9,249 mg/kg

LD50 Rabbit Dermal > 5000 mg/kg

Table 2: Irritation and Sensitization

There are conflicting reports regarding the irritation potential of GVL. While many safety data
sheets based on Regulation (EC) No 1272/2008 state that the classification criteria are not
met, other sources classify it as an irritant.

Endpoint Test System Classification Reference

Reconstructed Human  Category 2 (Causes
Epidermis (RhE) skin irritation)

Skin Irritation

o i Category 2A (Causes
Eye Irritation In Vitro Study ] o
serious eye irritation)

. o . Not classified as a
Skin Sensitization Not Specified -
sensitizer

Table 3: Genetic Toxicity
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GVL has consistently been found to be non-genotoxic across a battery of tests.

Metabolic
Assay Type Test System L Result Reference
Activation

S. typhimurium

(TA98, TA100, ] ]
With and Without

Ames Test TA1535, so Negative
TA1537), E. coli
(WP2uvrA)
BlueScreen ] With and Without )
Human Cell Line Negative
Assay S9
Germ Cell - ) Not classified as
o Not Specified Not Applicable ]
Mutagenicity mutagenic

Experimental Protocols

The following sections describe generalized methodologies for key toxicological experiments,
reflecting standard practices such as those outlined in OECD (Organisation for Economic Co-
operation and Development) guidelines.

Acute Oral Toxicity (Reflecting OECD TG 423)

o Objective: To determine the median lethal dose (LD50) after a single oral administration.
o Test System: Typically, young adult female rats are used.
o Methodology:
o Animals are fasted prior to dosing.
o A starting dose (e.g., 2000 mg/kg) is administered to a group of animals by oral gavage.

o Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes,
and behavior), and body weight changes for up to 14 days.
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o If no mortality is observed, a higher dose (e.g., 5000 mg/kg) may be used in another
group. The GVL oral LD50 of ~8800 mg/kg suggests very low acute toxicity.

o At the end of the observation period, surviving animals are euthanized and subjected to a
gross necropsy.

In Vitro Skin Irritation (Reflecting OECD TG 439)

o Objective: To assess the potential of a substance to cause skin irritation using a
reconstructed human epidermis (RhE) model.

o Test System: A commercially available RhE tissue model (e.g., EpiDerm™, EpiSkin™).
o Methodology:
o The test substance is applied topically to the surface of the tissue model.
o After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

o The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the
expression of cytotoxic effects.

o Cell viability is determined by measuring the conversion of a vital dye (e.g., MTT) into a
colored formazan salt by the mitochondria of viable cells.

o A substance is identified as an irritant if the mean tissue viability is reduced below a
certain threshold (e.g., < 50%) compared to negative controls.

Bacterial Reverse Mutation Test (Ames Test - Reflecting
OECD TG 471)

o Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse
mutations in indicator strains of bacteria.

» Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-
dependent strain of Escherichia coli.

» Methodology:
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o The test is conducted with and without a metabolic activation system (S9 mix), which is a
rat liver homogenate, to simulate mammalian metabolism.

o The bacterial strains are exposed to the test substance (GVL was tested up to 5000 p
g/plate ) in the presence and absence of S9 mix.

o The mixture is incorporated into an agar plate with a limited amount of histidine (or
tryptophan).

o Plates are incubated for 48-72 hours.

o Only bacteria that have undergone a reverse mutation can synthesize the required amino
acid and form visible colonies.

o A substance is considered mutagenic if it causes a concentration-related increase in the
number of revertant colonies compared to the solvent control. For GVL, no such increases
were observed.

Toxicological Assessment Workflow

The safety evaluation of a chemical like GVL follows a structured, tiered approach. It begins
with broad screening assays and proceeds to more specific and complex studies based on the
initial findings and intended use.
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Tier 1: Initial Screening

Acute Toxicity Genotoxicity Screening
(Oral, Dermal LD50) (e.g., Ames Test)

Tier 2: Specific Endpoints

Repeated Dose Toxicity

Skin & Eye Irritation Skin Sensitization — (Sub-acute/Sub-chronic)

Tier 3: Long-term & Reproductive Effects

Reproductive & Developmental

Toxicity ¢ Carcinogenicity Bioassay

Click to download full resolution via product page

General workflow for chemical safety and toxicity assessment.

Summary of Other Toxicological Endpoints

+ Repeated Dose Toxicity: Data from a read-across analog, y-caprolactone, provided a No-
Observed-Adverse-Effect Level (NOAEL) of 333.3 mg/kg/day, indicating a sufficient margin
of safety for current uses.

e Reproductive and Developmental Toxicity: GVL is not classified as a reproductive toxicant. A
developmental toxicity study on an analog showed a NOAEL of 1000 mg/kg/day.

e Carcinogenicity: GVL is not classified as carcinogenic and did not show carcinogenic effects
in animal experiments. No component of the product is identified as a probable, possible, or
confirmed human carcinogen by IARC, NTP, or OSHA.

Conclusion

Based on the currently available data, gamma-Valerolactone demonstrates a favorable safety
profile, characterized by low acute toxicity, a lack of genotoxic, carcinogenic, or reproductive
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effects. While some studies indicate potential for skin and eye irritation, it is not classified as a
skin sensitizer. Its rapid metabolism to the less potent GHV is a key feature of its toxicokinetics.
The comprehensive body of evidence supports its potential as a safe and sustainable
alternative in various industrial and commercial applications, though appropriate handling and
personal protective equipment are advised, particularly in contexts where skin or eye contact is
possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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